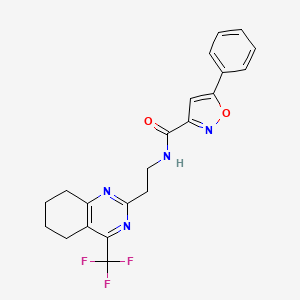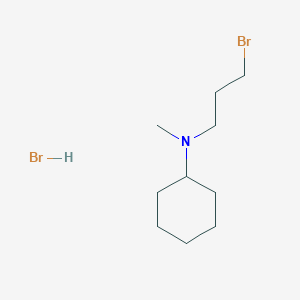![molecular formula C18H20Cl2N4 B2779796 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine CAS No. 2034308-54-6](/img/structure/B2779796.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a cyclopenta[c]pyridazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine typically involves multi-step procedures. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,4-dichlorobenzyl group. This can be achieved by reacting piperazine with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine.
Cyclization: The substituted piperazine is then subjected to cyclization with a suitable precursor to form the cyclopenta[c]pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic, antimicrobial, and antiviral agent
Biological Research: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities.
Pyridazinone Derivatives: These compounds have a similar pyridazine ring and are known for their broad spectrum of pharmacological activities.
Uniqueness
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine is unique due to its specific substitution pattern and the combination of the piperazine and cyclopenta[c]pyridazine moieties, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4/c19-15-5-4-14(16(20)11-15)12-23-6-8-24(9-7-23)18-10-13-2-1-3-17(13)21-22-18/h4-5,10-11H,1-3,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSJCLKZXVARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
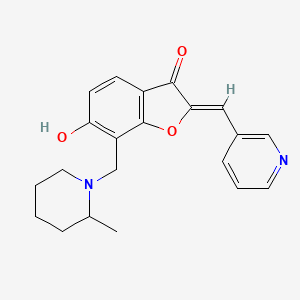
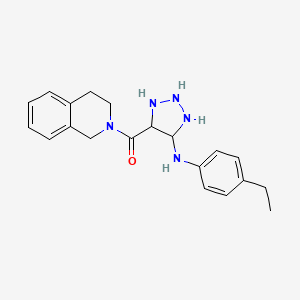
![3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2779718.png)
![3,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2779719.png)
![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B2779721.png)

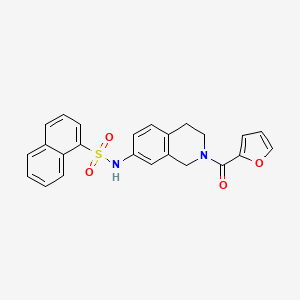
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
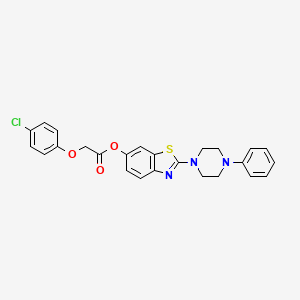
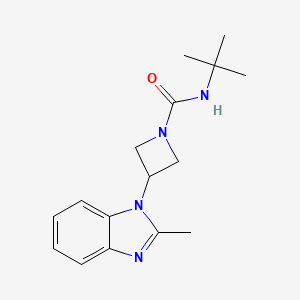
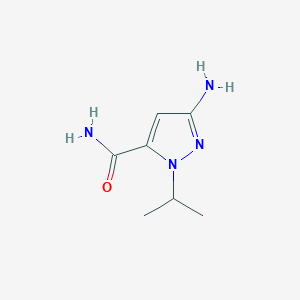
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)
